4-(Perfluorohexyl)aniline

概要

説明

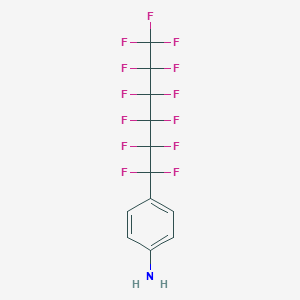

4-(Perfluorohexyl)aniline is an organic compound characterized by the presence of a perfluorohexyl group attached to an aniline moiety. The chemical formula for this compound is C12H6F13N, and it has a molecular weight of 411.16 g/mol . This compound is notable for its unique combination of fluorinated and aromatic properties, making it a subject of interest in various scientific fields.

準備方法

4-(Perfluorohexyl)aniline can be synthesized through multiple synthetic routes. One common method involves the reaction of perfluoro-1-iodohexane with 4-iodoaniline in the presence of a copper catalyst in dimethyl sulfoxide at 120°C for 10 hours . This reaction yields this compound with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.

化学反応の分析

4-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the aniline ring. Common reagents for these reactions include halogens and nitrating agents.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds under appropriate conditions.

Reduction Reactions: The nitro derivatives of this compound can be reduced back to the aniline form using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Major products formed from these reactions include halogenated, nitrated, and reduced derivatives of this compound .

科学的研究の応用

Chemical Synthesis

Synthesis of Fluorinated Compounds

4-(Perfluorohexyl)aniline is primarily utilized in the synthesis of fluorinated organic compounds. These compounds are valuable in materials science and pharmaceuticals due to their unique properties. The presence of the perfluoroalkyl group enhances the lipophilicity and thermal stability of the resultant compounds, making them suitable for high-performance applications.

Biological Applications

Drug Development

Research indicates that fluorinated aniline derivatives, including this compound, are explored for their potential in drug development. The incorporation of fluorinated groups can improve the bioavailability and metabolic stability of pharmaceutical agents. Studies have shown that compounds with fluorinated moieties often exhibit enhanced interactions with biological targets, leading to increased efficacy in therapeutic applications.

Biocompatibility Studies

The compound's interactions with biological systems are under investigation to understand its biocompatibility and potential toxicity. The unique properties of fluorinated compounds allow for studying their behavior in biological membranes, which can lead to insights into their pharmacokinetics and safety profiles.

Material Science

Surface Modification

this compound is used in surface modification processes to create hydrophobic surfaces. These surfaces are beneficial in various applications, including coatings that resist water and oil, thus enhancing durability and performance in industrial settings.

Nanotechnology

In nanotechnology, this compound can be employed to functionalize nanoparticles, improving their stability and dispersibility in solvents. This application is particularly relevant in developing advanced materials for electronics and biomedical devices.

Environmental Studies

Fluorinated Compounds Analysis

The environmental impact of fluorinated compounds is a growing area of research. Studies focusing on the persistence and bioaccumulation potential of this compound contribute to understanding its environmental behavior and inform regulatory policies regarding its use.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Synthesis of fluorinated organic compounds |

| Biology | Drug development; biocompatibility studies |

| Material Science | Surface modification; nanotechnology applications |

| Environmental Science | Analysis of environmental impact |

Case Studies

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of fluorinated anilines, including this compound, as potential anti-cancer agents. The results indicated that these compounds exhibited enhanced cellular uptake and improved therapeutic efficacy compared to non-fluorinated counterparts.

Case Study 2: Surface Coating Technologies

Research conducted at a leading materials science institute demonstrated the effectiveness of this compound in creating superhydrophobic surfaces for industrial applications. The treated surfaces showed significant resistance to water and oil penetration, highlighting the compound's utility in protective coatings.

作用機序

The mechanism of action of 4-(Perfluorohexyl)aniline involves its interaction with molecular targets through its fluorinated and aromatic moieties. The perfluorohexyl group imparts hydrophobic characteristics, while the aniline moiety can participate in various chemical interactions. These properties enable the compound to interact with biological membranes, proteins, and other molecular targets, affecting their function and stability .

類似化合物との比較

4-(Perfluorohexyl)aniline can be compared with other fluorinated aniline derivatives, such as:

- 4-(Perfluorobutyl)aniline

- 4-(Perfluorooctyl)aniline

- 4-(Perfluorodecyl)aniline

These compounds share similar structural features but differ in the length of the perfluoroalkyl chain. The uniqueness of this compound lies in its balance between hydrophobicity and molecular size, making it suitable for specific applications where other derivatives may not be as effective .

生物活性

4-(Perfluorohexyl)aniline is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a perfluoroalkyl group attached to an aniline moiety. The perfluorohexyl group contributes to its unique physicochemical properties, including hydrophobicity and lipophilicity, which influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the perfluoroalkyl chain allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Studies have indicated that derivatives of perfluorinated anilines may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on certain cancer-related enzymes .

- Anti-inflammatory Properties : Some studies suggest that modifications in the aniline structure can lead to anti-inflammatory effects, potentially through modulation of signaling pathways related to inflammation .

Toxicity and Environmental Impact

The toxicity profile of this compound is a critical consideration due to its fluorinated nature. Perfluoroalkyl substances (PFAS) are known for their persistence in the environment and potential health risks. Research indicates that exposure to such compounds may lead to adverse effects on human health, including endocrine disruption and developmental toxicity .

Table 1: Toxicological Data Overview

Case Studies

Several case studies have investigated the biological activity of fluorinated anilines, providing insights into their mechanisms and potential applications:

- Anticancer Activity : In vitro studies have demonstrated that certain fluorinated anilines exhibit cytotoxic effects against various cancer cell lines, including HCT116 and HePG2. The mechanism involves down-regulation of key oncogenes such as EGFR and KRAS .

- Antifungal Applications : Derivatives of 4-(perfluoropropan-2-yl)aniline have been studied for their antifungal properties, showing significant efficacy against various fungal pathogens. This suggests a potential application in agricultural settings for crop protection.

- Environmental Studies : Research has highlighted the environmental persistence of perfluorinated compounds like this compound, raising concerns about their accumulation in ecosystems and impacts on wildlife .

特性

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGJIYYJLAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567023 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139613-90-4 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。